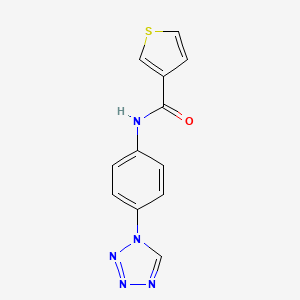

N-(4-(1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(1H-tetrazol-1-yl)phenyl)thiophene-3-carboxamide (referred to as TPTC) is a tetrazole-linked thiophene derivative that has gained attention due to its potential applications in scientific research. TPTC has been studied for its ability to modulate protein-protein interactions, which is a key mechanism in many biological processes.

Wissenschaftliche Forschungsanwendungen

Energetic Materials and Explosives

The combination of superior energetic structural fragments is a promising approach for designing new energetic materials. Researchers have explored metal and nitrogen-rich salts based on this compound. These salts exhibit high densities, thermal stability, and positive heats of formation. Notably, some of these compounds compete with or even surpass the performance of traditional explosives like HMX. Their green nature (free of toxic metals) makes them attractive for primary explosive applications .

Xanthine Oxidase Inhibition

Derivatives of this compound have been investigated as xanthine oxidase inhibitors. Xanthine oxidase plays a crucial role in purine metabolism, and inhibiting it can have therapeutic implications. These derivatives may offer potential in managing conditions related to uric acid metabolism, such as gout and hyperuricemia .

Antibacterial Properties

Novel N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides, structurally related to our compound, were synthesized and screened for antibacterial activity. Among these derivatives, one exhibited potent antibacterial activity against Enterobacter aerogenes and Bacillus subtilis. This suggests potential applications in combating bacterial infections .

Bioisosteric Properties

Tetrazoles, including our compound, act as nonclassical bioisosteres of carboxylic acids due to their near-pKa values. This property makes them valuable in medicinal chemistry, where they can replace carboxylic acid moieties in drug design .

Wirkmechanismus

Target of Action

Tetrazoles, a class of compounds to which this compound belongs, are known to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that the compound may interact with a variety of targets, depending on the specific biological activity it exhibits.

Mode of Action

It’s known that tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pka values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This suggests that the compound may interact with its targets in a similar manner.

Biochemical Pathways

Given the wide range of biological activities associated with tetrazoles , it’s likely that this compound affects multiple biochemical pathways

Pharmacokinetics

Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that the compound may have good bioavailability.

Result of Action

Given the wide range of biological activities associated with tetrazoles , it’s likely that this compound has diverse molecular and cellular effects

Eigenschaften

IUPAC Name |

N-[4-(tetrazol-1-yl)phenyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5OS/c18-12(9-5-6-19-7-9)14-10-1-3-11(4-2-10)17-8-13-15-16-17/h1-8H,(H,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQTVXXSELHAANU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CSC=C2)N3C=NN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2509886.png)

![N-(4-acetamidophenyl)-2-((2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2509888.png)

![2-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-6-methylpyrazine](/img/structure/B2509895.png)

![5-Methyl-2-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B2509898.png)

![2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B2509901.png)

![5-Bromo-imidazo[1,5-a]pyridine-8-carboxylic acid methyl ester](/img/structure/B2509904.png)